(E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid
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Overview
Description
(E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid is an organic compound characterized by its unique structure, which includes an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid typically involves the condensation of 2,3-dihydro-1H-indene-1-one with acetic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indane-1,3-dione: A versatile building block used in various applications.
Indole derivatives: Compounds with a similar indene moiety and diverse biological activities.
Uniqueness
(E)-2-(2,3-Dihydro-1H-inden-1-ylidene)acetic acid is unique due to its specific structure and the range of reactions it can undergo
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2E)-2-(2,3-dihydroinden-1-ylidene)acetic acid |
InChI |
InChI=1S/C11H10O2/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7H,5-6H2,(H,12,13)/b9-7+ |
InChI Key |
JSFKWMWTRVXUKG-VQHVLOKHSA-N |
Isomeric SMILES |
C1C/C(=C\C(=O)O)/C2=CC=CC=C21 |
Canonical SMILES |
C1CC(=CC(=O)O)C2=CC=CC=C21 |
Origin of Product |
United States |
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